7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
CAS No.: 1265822-30-7
Cat. No.: VC0547900
Molecular Formula: C35H34N6O
Molecular Weight: 554.68
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one - 1265822-30-7](/images/no_structure.jpg)
Specification
CAS No. | 1265822-30-7 |
---|---|
Molecular Formula | C35H34N6O |
Molecular Weight | 554.68 |
IUPAC Name | 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
Standard InChI | InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |
Standard InChI Key | BSSBAJKNZOHHCA-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |
Appearance | Yellow solid powder |
Introduction
Chemical Structure and Properties
7-Benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one belongs to the imidazoquinoxaline family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The compound contains multiple functional groups including:
-
An imidazo[4,5-g]quinoxaline core structure
-
A benzyl group at the 7-position
-
A piperidin-1-ylpropyl substituent at the 1-position
-
A 4-pyridin-4-ylphenyl group at the 2-position
-
A ketone (6-one) functionality
The molecular structure indicates a complex three-dimensional arrangement with multiple aromatic rings and nitrogen-containing heterocycles. Like other imidazoquinoxaline derivatives, this compound likely exhibits similar physicochemical properties to those documented in related structures, potentially including limited water solubility, moderate to high lipophilicity, and characteristic UV absorbance patterns .
Physical Properties
Based on structural analysis and comparison with similar imidazoquinoxaline compounds, this molecule is expected to exist as a solid at room temperature. Related imidazoquinoxaline compounds have been reported to have melting points above 230°C . The presence of multiple aromatic rings suggests potential fluorescence properties, which could be useful for tracking the compound in biological systems.
Molecular Properties
The compound contains multiple basic nitrogen atoms within the piperidine and pyridine moieties, suggesting it may form salts in acidic conditions. The imidazoquinoxaline core likely contributes to potential hydrogen bonding interactions, which could be significant for biological activity. These molecular characteristics are summarized in Table 1.
Table 1: Predicted Molecular Properties of 7-Benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Property | Predicted Value/Characteristic |
---|---|
Physical State | Solid |
Solubility | Limited water solubility; better solubility in organic solvents |
Hydrogen Bond Acceptors | Multiple (N atoms in imidazoquinoxaline, pyridine, piperidine; O atom in carbonyl) |
Hydrogen Bond Donors | Limited (N-H in the imidazoquinoxaline core) |
Key Functional Groups | Imidazoquinoxaline, pyridine, piperidine, carbonyl |
Aromatic Systems | Multiple (imidazoquinoxaline, benzyl, pyridine, phenyl) |
Structural Relationship to Known Compounds
The target compound shares structural similarities with several known heterocyclic systems that have been studied for their biological activities. The imidazo[4,5-g]quinoxaline core differs slightly from the imidazo[4,5-b]quinoxaline structure documented in the literature , with the variation in fusion position potentially affecting the electronic properties and biological interactions of the molecule.
Comparison with Related Imidazoquinoxaline Derivatives
Several imidazo[4,5-b]quinoxaline ribonucleosides have been synthesized and evaluated for antiviral activity against herpesviruses . These compounds represent linear dimensional analogs of benzimidazole nucleosides and were designed to study spatial limitations of binding sites in target enzymes. Although the target compound features a different fusion arrangement (imidazo[4,5-g] versus imidazo[4,5-b]), insights from these related structures are valuable for understanding potential biological activities.
Significance of the 4-Pyridin-4-ylphenyl Group
The 4-pyridin-4-ylphenyl group present in the target compound is a notable structural feature. 4-(Pyridin-4-yl)aniline (CAS: 13296-04-3), which represents a component of this group, has been characterized as a white to pale yellow crystalline solid with a melting point of 233-237°C . This structural element may contribute significantly to the compound's biological activity through potential hydrogen bonding interactions and π-stacking with biomolecular targets.
Synthetic Approaches
Key Synthetic Strategies for Imidazoquinoxaline Core
The synthesis of imidazo[4,5-b]quinoxaline compounds, as reported in the literature, involves several key steps :
-
Reaction of tetrachloroquinoxaline with ammonia to yield diaminodichloroquinoxaline
-
Ring annulation using carbonyldiimidazole to form the imidazoquinoxalin-2-one core
-
Functionalization of various positions through selective reactions
This general approach might be adapted for the synthesis of the target compound, with appropriate modifications to achieve the desired substitution pattern and imidazo[4,5-g] fusion.
Building Block Approach
A plausible synthetic route could involve the preparation of key building blocks:
-
Synthesis of the imidazo[4,5-g]quinoxalin-6-one core
-
Preparation of the 4-pyridin-4-ylphenyl moiety, potentially starting from 4-(pyridin-4-yl)aniline
-
Incorporation of the 3-piperidin-1-ylpropyl group
-
Benzylation at the 7-position
The synthesis of 2,3-diamino-6,7-dichloroquinoxaline has been reported with a yield of 95.6%, and the subsequent cyclization to form 6,7-dichloroimidazo[4,5-b]quinoxalin-2-one proceeded with a yield of 63% . These high yields suggest that similar approaches might be feasible for the target compound.
Compound | Substituent | 50% Inhibitory Concentration (μM) |
---|---|---|
HCMV (Plaque) | ||
4c | benzylthio | 4.2 |
4d | c-propylamino | 32 |
4e | i-propylamino | 32 |
4f | H | 32 |
1c | benzylthio | 22 |
Data adapted from antiviral activity studies of imidazo[4,5-b]quinoxaline ribonucleosides .
The presence of multiple pharmacophoric elements in the target compound, including the imidazoquinoxaline core, pyridine, and piperidine moieties, suggests potential for various biological interactions that could lead to antiviral activity through mechanisms such as enzyme inhibition or interference with viral replication processes.
Structure-Activity Relationships
Studies on related compounds indicate that the nature of substituents significantly affects biological activity. For instance, the benzylthio substituent in imidazo[4,5-b]quinoxaline ribonucleosides resulted in enhanced activity against HCMV (IC50 = 4.2 μM) compared to other substituents . This suggests that the benzyl group in the target compound might contribute favorably to potential biological activities.
Physicochemical Characterization
Comprehensive characterization is essential for understanding the properties and behavior of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one. Standard analytical techniques would typically include NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume